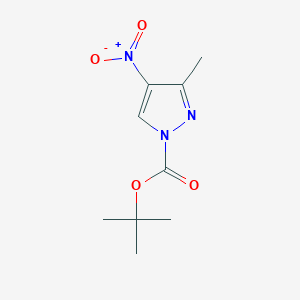

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methyl-4-nitropyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)8(13)16-9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFNCVSBBDMLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733482 | |

| Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847139-22-4 | |

| Record name | tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceuticals

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For example, it has been explored for its potential anti-inflammatory and antimicrobial properties.

Case Study:

A study investigated its derivatives for potential use in treating inflammatory diseases, demonstrating promising results in vitro against specific inflammatory markers.

Agrochemicals

The compound is also being studied for applications in agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, making them candidates for developing new agricultural products that are more effective and environmentally friendly.

Case Study:

Research has shown that certain derivatives of this compound have significant herbicidal activity against common weeds, indicating its potential utility in crop protection strategies.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it versatile for producing diverse chemical entities.

Mechanism of Action

The mechanism by which tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s pyrazole core and tert-butyl carbamate group are shared with several analogs, but substituent variations significantly alter reactivity and applications:

- Substituent Effects: Nitro vs. Iodo/Methoxy: The nitro group in the target compound is electron-withdrawing, favoring reduction to amines, whereas iodo substituents (e.g., in ) enable cross-coupling reactions. Methoxy groups (electron-donating) enhance stability but reduce reactivity. Boc Protection: Shared across all compounds, the Boc group simplifies handling of reactive amines and improves solubility in nonpolar solvents .

Research Findings and Implications

- Thermal Stability : Methyl and nitro substituents may lower melting points compared to methoxy or iodo analogs (e.g., 71–72°C for ).

- Purity Trends : Boc-protected compounds often achieve >95% purity (e.g., ), suggesting rigorous purification protocols.

- Structural Similarity: Boronic esters () share 86% similarity with the target compound, highlighting minor substituent changes that drastically alter reactivity.

Data Tables

Table 1: Comparative Analysis of tert-Butyl-Protected Heterocycles

Biological Activity

tert-Butyl 3-methyl-4-nitro-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₉H₁₃N₃O₄ and a molar mass of approximately 227.22 g/mol, this compound contains a pyrazole ring, which is known for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a nitro group, which are critical for its biological activity. The presence of these substituents influences the compound's interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₄ |

| Molar Mass | 227.22 g/mol |

| Structure | Pyrazole with tert-butyl and nitro groups |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and agrochemistry. Key areas of activity include:

1. Antimicrobial Activity

Studies have shown that certain pyrazole derivatives possess antimicrobial properties. For instance, interactions with bacterial enzymes could inhibit growth, making them potential candidates for antibiotic development.

2. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence mood regulation and cognitive functions. Interaction studies are crucial for understanding its mechanism of action in neurological contexts.

3. Anti-inflammatory Properties

Preliminary data suggest that the compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential effects of this compound:

Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of various pyrazole derivatives to serotonin receptors. Results indicated that modifications in the nitro group position significantly affected receptor affinity, suggesting that this compound might also interact with these receptors .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several pyrazole derivatives were screened against common bacterial strains. The results demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity, indicating that this compound could be further investigated for its potential effectiveness .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate hydrazines and carbonyl compounds.

- Nucleophilic Substitution : Modifying existing pyrazoles to introduce the tert-butyl and nitro groups.

These synthetic pathways allow for the generation of various derivatives that may enhance biological activity or selectivity.

Preparation Methods

Starting Materials and Pyrazole Core Formation

The synthesis often begins with commercially available or easily synthesized pyrazole derivatives. The 1H-pyrazole ring is constructed or functionalized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents.

Introduction of the Nitro Group

Nitration of the pyrazole ring is a critical step. Selective nitration at the 4-position is achieved under controlled conditions using nitrating agents such as nitric acid or nitronium salts. The electron density of the pyrazole ring and substituents influence regioselectivity.

Methylation at the 3-Position

The methyl group at the 3-position is introduced either by using methyl-substituted starting materials or via selective alkylation reactions. Alkylation can be performed using methyl iodide or methyl sulfate under basic conditions, ensuring selective substitution without affecting the nitro group.

tert-Butyl Ester Protection of the Pyrazole Nitrogen

Protection of the pyrazole nitrogen is achieved by esterification with tert-butyl chloroformate or Boc anhydride. This step stabilizes the molecule and improves its handling and reactivity in subsequent transformations.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Pyrazole formation | Hydrazine + β-ketoester | Formation of 3-methyl-1H-pyrazole | High | Standard cyclization |

| 2. Nitration | HNO3 / Ac2O or NO2+ source | Selective nitration at 4-position | Moderate to High | Regioselectivity controlled by conditions |

| 3. tert-Butyl ester formation | tert-Butyl chloroformate, base (e.g., triethylamine) | Formation of this compound | High | Protects N1 position |

| 4. Purification | Chromatography or recrystallization | Pure product | - | Ensures removal of side products |

Research Findings and Optimization Notes

- Regioselectivity: The presence of the methyl group at the 3-position directs nitration to the 4-position due to electronic effects, minimizing side nitration elsewhere on the ring.

- Protection Efficiency: Using tert-butyl chloroformate under mild base conditions yields high-purity tert-butyl esters without overreaction or decomposition.

- Yield Considerations: Overall yields vary depending on reaction scale and purification methods but typically range from 60% to 85% for the entire sequence.

- Alternative Methods: Some research explored direct lithiation of pyrazole derivatives followed by quenching with CO2 and subsequent esterification; however, electron-withdrawing nitro groups can hinder lithiation efficiency.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Direct Nitration of 3-methyl-pyrazole followed by tert-butyl esterification | HNO3, tert-butyl chloroformate, base | Straightforward, good regioselectivity | Requires careful control of nitration conditions | 70-80% overall |

| Lithiation of pyrazole, CO2 quench, then esterification | n-Butyl lithium, CO2, Boc anhydride | Allows functionalization at N1 | Nitro group reduces lithiation efficiency | Variable, often lower |

| Multi-step protection and nitration with intermediate bromination | NBS, Boc anhydride, n-butyl lithium | Enables orthogonal protection | More complex, longer synthesis | 15-30% over multiple steps |

Experimental Highlights from Literature

- Use of n-butyl lithium for lithiation attempts was often unsuccessful in the presence of electron-withdrawing nitro groups due to reduced reactivity.

- Bromination with N-bromosuccinimide (NBS) followed by lithiation can induce Boc group migration, allowing access to protected esters.

- Reduction of nitro groups to amines (if needed downstream) is efficiently performed using iron and ammonium chloride as a transfer hydrogenation method to avoid degradation.

- Purification is typically achieved by flash chromatography using ethyl acetate/heptane gradients or recrystallization from suitable solvents.

Q & A

Q. What protocols ensure safe handling of this compound in mutagenicity assays?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact.

- Ames test precautions : Use fume hoods for bacterial exposure studies. Quench reactive intermediates (e.g., nitroso derivatives) with sodium thiosulfate.

- Waste disposal : Treat with alkaline hydrolysis (NaOH/EtOH) to neutralize nitro groups before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.